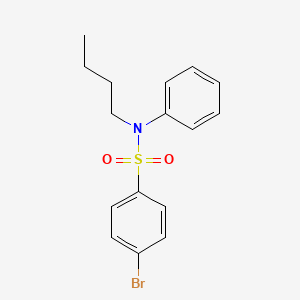

Benzenesulfonamide, 4-bromo-N-butyl-N-phenyl-

Description

4-Bromo-N-butyl-N-phenylbenzenesulfonamide is a benzenesulfonamide derivative characterized by a bromine atom at the para position of the benzene ring and a sulfonamide group substituted with a butyl (C₄H₉) and a phenyl (C₆H₅) moiety. The bromine atom introduces steric and electronic effects, while the N-butyl and N-phenyl groups influence lipophilicity and molecular interactions.

Propriétés

IUPAC Name |

4-bromo-N-butyl-N-phenylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrNO2S/c1-2-3-13-18(15-7-5-4-6-8-15)21(19,20)16-11-9-14(17)10-12-16/h4-12H,2-3,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZAPBUVZNOWMDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, 4-bromo-N-butyl-N-phenyl- typically involves the reaction of 4-bromobenzenesulfonyl chloride with N-butylaniline. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of benzenesulfonamide derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistent quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Benzenesulfonamide, 4-bromo-N-butyl-N-phenyl- undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products Formed

Substitution Reactions: Formation of azido, thio, or alkoxy derivatives.

Oxidation Reactions: Formation of sulfonic acids.

Reduction Reactions: Formation of sulfinamides.

Coupling Reactions: Formation of biaryl derivatives.

Applications De Recherche Scientifique

Therapeutic Applications

The compound has been explored for its potential in treating various medical conditions. Notably, it has been identified as a candidate for developing drugs aimed at treating:

- Glaucoma : The compound acts as a carbonic anhydrase inhibitor, which is significant in managing intraocular pressure associated with glaucoma. Carbonic anhydrases play a crucial role in the regulation of bicarbonate and fluid secretion in the eye .

- Cancer : Research indicates that benzenesulfonamide derivatives exhibit antitumor activity, suggesting their utility in cancer therapies. Their mechanism often involves the inhibition of specific enzymes that facilitate tumor growth .

- Epilepsy and Altitude Anoxia : The compound's effects on carbonic anhydrases also extend to its potential use in treating epilepsy and conditions related to low oxygen availability at high altitudes .

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of benzenesulfonamide derivatives. The compound has been synthesized in combination with thiazole groups, which are known for their antimicrobial properties. These hybrid compounds exhibit potent antibacterial activity against both Gram-negative and Gram-positive bacteria .

Drug Development and Synthesis

The synthesis of 4-bromo-N-butyl-N-phenyl-benzenesulfonamide involves various chemical processes that enhance its efficacy and specificity as a drug candidate. Notable methods include:

- Multi-step Synthesis : The synthesis process includes steps such as acylation and condensation reactions, which allow for the incorporation of different functional groups to optimize biological activity .

- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of synthesized compounds to target enzymes, providing insights into their potential effectiveness as therapeutic agents .

Case Studies

Several case studies illustrate the applications of benzenesulfonamide derivatives:

Case Study 1: Anticancer Activity

A study demonstrated that a derivative of benzenesulfonamide showed significant cytotoxicity against various cancer cell lines. The mechanism involved apoptosis induction through the modulation of key signaling pathways associated with cell survival .

Case Study 2: Antimicrobial Efficacy

In another study, a series of thiazole-benzenesulfonamide hybrids were tested against multiple bacterial strains. The results indicated that certain substitutions on the thiazole ring significantly enhanced antibacterial activity, making these compounds promising candidates for further development .

Summary Table of Applications

| Application Area | Specific Use | Mechanism/Notes |

|---|---|---|

| Glaucoma | Carbonic anhydrase inhibition | Reduces intraocular pressure |

| Cancer | Antitumor agent | Inhibits tumor growth via enzyme inhibition |

| Epilepsy | Potential treatment | Modulates bicarbonate levels |

| Antibacterial | Inhibits bacterial growth | Targets dihydropteroate synthase |

Mécanisme D'action

The mechanism of action of benzenesulfonamide, 4-bromo-N-butyl-N-phenyl- involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes such as carbonic anhydrase by binding to the active site and blocking substrate access. The bromine and phenyl groups can enhance the compound’s binding affinity and specificity for certain targets, leading to its biological effects.

Comparaison Avec Des Composés Similaires

Substituent Effects: Halogens and Bioactivity

- Bromine vs. Fluorine: Fluorinated benzenesulfonamides (e.g., 2,3,5,6-tetrafluoro-4-phenoxybenzenesulfonamide) exhibit nanomolar binding potency to carbonic anhydrases due to fluorine’s electronegativity and small size . For instance, the brominated compound T0901317 acts as a high-affinity inverse agonist for retinoic acid receptor-related orphan receptors (RORα/γ, Ki = 51–132 nM), leveraging its bulky substituents .

- Chlorine : Chlorinated analogs (e.g., 4-chloro-N-butylbenzenesulfonamide) are intermediate in size and electronegativity, balancing potency and bioavailability.

Table 1: Halogen Substituent Effects on Binding Affinity

Alkyl Chain Length and Pharmacokinetics

The N-butyl group in 4-bromo-N-butyl-N-phenylbenzenesulfonamide contrasts with shorter (e.g., ethyl) or longer (e.g., hexyl) chains in analogs:

- Shorter Chains (Ethyl/Propyl): Derivatives like 4-amino-N-(2-aminoethyl)benzenesulfonamide exhibit lower logP values (∼1.2), enhancing solubility but reducing membrane permeability .

- Butyl Chain : A C₄ chain increases hydrophobicity (predicted logP ∼3.5–4.0), aligning with Lipinski’s rule (clogP ≤5) for oral bioavailability .

- Longer Chains (Hexyl) : Hexyl-substituted analogs (logP ∼5.8) risk violating Lipinski’s guidelines, reducing drug-likeness .

Table 2: Alkyl Chain Impact on Physicochemical Properties

| Alkyl Chain | Example Compound | logP | Molecular Weight (g/mol) | Lipinski Compliance |

|---|---|---|---|---|

| Ethyl | 4-amino-N-ethyl | 1.2 | 214 | Yes |

| Butyl | Target compound | ~3.8 | ~366 | Yes |

| Hexyl | 4-amino-N-hexyl | 5.8 | 298 | No (clogP >5) |

Aromatic Substituents and Binding Interactions

- Phenyl vs. Heteroaromatic Groups : The N-phenyl group in the target compound may engage in π-π stacking with aromatic residues (e.g., Phe131 in carbonic anhydrases), similar to 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives . However, pyrazoline or pyridyl substituents (e.g., in 4-[3-(4-hydroxyphenyl)-pyrazol-1-yl]benzenesulfonamide) introduce hydrogen-bonding sites, enhancing enzyme inhibition (IC₅₀ = 8–50 nM for CAs) .

- Bulkier Aromatic Moieties : Compounds like N-(4-hydroxy-4-methyl-cyclohexyl)-4-phenylbenzenesulfonamide show therapeutic activity in autoimmune disorders but have higher molecular weights (>450 g/mol), risking reduced bioavailability.

Activité Biologique

Introduction

Benzenesulfonamides are a class of compounds known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Among these, 4-bromo-N-butyl-N-phenyl-benzenesulfonamide has garnered attention due to its potential therapeutic applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound 4-bromo-N-butyl-N-phenyl-benzenesulfonamide features a bromine atom attached to the benzene ring, along with butyl and phenyl substituents. This structure is significant as it influences the compound's reactivity and interaction with biological targets.

Structural Formula

The mechanism of action of 4-bromo-N-butyl-N-phenyl-benzenesulfonamide is primarily attributed to its ability to form hydrogen bonds with biological macromolecules. The bromine atom enhances the compound's reactivity, allowing it to participate in various biochemical interactions. Specific molecular targets include enzymes and receptors involved in inflammatory and cancer pathways.

Key Mechanisms

- Enzyme Inhibition : The sulfonamide group can inhibit carbonic anhydrase (CA) enzymes, which play a crucial role in various physiological processes.

- Antimicrobial Activity : The compound exhibits significant activity against bacterial strains by disrupting their metabolic pathways.

Antimicrobial Properties

Research indicates that 4-bromo-N-butyl-N-phenyl-benzenesulfonamide shows promising antimicrobial activity against various pathogens.

Table 1: Antimicrobial Activity Against Common Bacteria

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| 4-bromo-N-butyl-N-phenyl-benzenesulfonamide | 6.72 | E. coli |

| 4-bromo-N-butyl-N-phenyl-benzenesulfonamide | 6.63 | S. aureus |

These values indicate that the compound is comparably effective against these bacteria, demonstrating its potential as an antimicrobial agent .

Anticancer Activity

The anticancer potential of benzenesulfonamides, including our compound of interest, has been evaluated in various studies. For instance, compounds derived from benzenesulfonamides have shown significant cytotoxic effects on cancer cell lines such as MDA-MB-231 (breast cancer) and others.

Case Study: Anticancer Evaluation

In a study assessing the anticancer activity of various benzenesulfonamides, it was found that certain derivatives exhibited IC50 values comparable to established chemotherapeutics .

Anti-inflammatory Effects

The anti-inflammatory properties of 4-bromo-N-butyl-N-phenyl-benzenesulfonamide have been linked to its ability to modulate signaling pathways involved in inflammation.

Table 2: Anti-inflammatory Effects in Animal Models

| Compound | Effect on Edema (%) | Time Point (h) |

|---|---|---|

| Control | - | - |

| 4-bromo-N-butyl-N-phenyl-benzenesulfonamide | 94.69 | 1 |

| Other Derivatives | Varies | Varies |

These results suggest that the compound significantly reduces edema in experimental models .

Q & A

Q. Table 1: Representative Reaction Conditions

| Parameter | Optimal Range |

|---|---|

| Temperature | 0–25°C |

| Solvent | Anhydrous DCM |

| Base | Triethylamine (2 eq) |

| Reaction Time | 4–6 hours |

Basic: How is X-ray crystallography applied to resolve structural ambiguities in this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is critical for confirming stereochemistry and intermolecular interactions. Steps include:

- Crystallization : Grow crystals via vapor diffusion (e.g., dichloromethane/pentane).

- Data Collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Employ SHELXL-2018 for structure solution, refining anisotropic displacement parameters and validating with R-factor convergence (<5%) .

For sulfonamide derivatives, hydrogen-bonding networks (N–H···O=S) are key to stabilizing crystal packing .

Advanced: How do structural modifications (e.g., bromine substitution) influence biological activity in benzenesulfonamide derivatives?

Methodological Answer:

Structure-activity relationship (SAR) studies require systematic variation of substituents:

- Bromine Effects : The 4-bromo group enhances lipophilicity (logP ↑ by ~0.5), improving membrane permeability. Compare IC50 values against non-brominated analogs in cytotoxicity assays (e.g., MTT on HeLa cells) .

- N-Substituents : Bulky N-butyl and N-phenyl groups may sterically hinder target binding. Docking studies (AutoDock Vina) can predict binding affinity changes to enzymes like carbonic anhydrase .

Q. Table 2: Comparative Bioactivity Data

| Compound | IC50 (μM) | Target Enzyme |

|---|---|---|

| 4-Bromo derivative | 0.12 | Carbonic anhydrase IX |

| Non-brominated analog | 2.5 | Carbonic anhydrase IX |

Advanced: How should researchers address contradictions in reported bioactivity data for sulfonamide derivatives?

Methodological Answer:

Discrepancies often arise from:

- Experimental Variability : Standardize assay conditions (e.g., pH, incubation time) and cell lines (e.g., use ATCC-validated HeLa cells).

- Analytical Validation : Cross-verify purity via HPLC (C18 column, acetonitrile/water gradient) and 1H NMR (e.g., confirm absence of N-oxide byproducts at δ 7.8–8.2 ppm) .

- Meta-Analysis : Use tools like RevMan to statistically reconcile data from multiple studies, focusing on effect sizes and confidence intervals .

Methodological: What analytical techniques are most robust for characterizing this compound’s purity and stability?

Methodological Answer:

- HPLC-DAD : Use a C18 column (5 μm, 4.6 × 250 mm) with UV detection at 254 nm. Mobile phase: acetonitrile/water (70:30) at 1 mL/min. Retention time ~8.2 min .

- NMR Spectroscopy : 1H NMR (400 MHz, CDCl3) should show characteristic peaks: δ 1.35 (N-butyl CH2), 7.2–7.8 (aromatic protons). 13C NMR confirms sulfonamide quaternary carbon at δ 44.2 .

- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS to identify hydrolytic or oxidative degradation products .

Advanced: How can computational modeling predict interactions between this compound and biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to targets like carbonic anhydrase. Parameterize the bromine atom with partial charges from DFT calculations (B3LYP/6-31G*) .

- MD Simulations : Run 100-ns trajectories (GROMACS) to assess binding stability. Analyze hydrogen bonds (e.g., sulfonamide O···Zn²+ in carbonic anhydrase) and RMSD values (<2 Å indicates stable binding) .

Experimental Design: How to evaluate the compound’s inhibitory effects on enzymatic activity?

Methodological Answer:

- Enzyme Assays : Use a stopped-flow spectrophotometer to measure carbonic anhydrase inhibition. Monitor CO2 hydration at 400 nm (ΔA/min) with varying inhibitor concentrations (0.1–100 μM) .

- Kinetic Analysis : Calculate Ki values using Lineweaver-Burk plots. Compare with positive controls (e.g., acetazolamide) .

Stability Under Physiological Conditions: What protocols assess its degradation in biorelevant media?

Methodological Answer:

- Simulated Gastric Fluid : Incubate compound (1 mg/mL) in 0.1 M HCl (pH 1.2) at 37°C. Sample at 0, 2, 6, 24 hours for LC-MS analysis.

- Plasma Stability : Add compound to human plasma (final conc. 10 μM), incubate at 37°C, and quantify via LC-MS/MS. Half-life <1 hour suggests rapid metabolic clearance .

Q. Table 3: Stability Data

| Condition | Half-Life (h) | Major Degradation Pathway |

|---|---|---|

| pH 7.4 PBS | 48 | Hydrolysis |

| Human Plasma | 0.8 | Esterase-mediated cleavage |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.